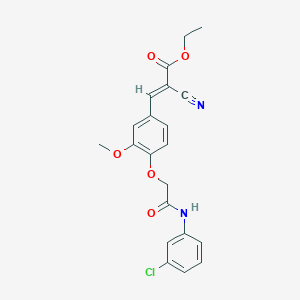

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate

Description

Properties

Molecular Formula |

C21H19ClN2O5 |

|---|---|

Molecular Weight |

414.8 g/mol |

IUPAC Name |

ethyl (E)-3-[4-[2-(3-chloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C21H19ClN2O5/c1-3-28-21(26)15(12-23)9-14-7-8-18(19(10-14)27-2)29-13-20(25)24-17-6-4-5-16(22)11-17/h4-11H,3,13H2,1-2H3,(H,24,25)/b15-9+ |

InChI Key |

ALIGOHQMDLGTOU-OQLLNIDSSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OC)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with ethyl cyanoacetate under basic conditions to form an intermediate product. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate is a cyanoacrylate derivative characterized by its unique molecular structure, which contributes to its adhesive properties and biological activity. The molecular formula is , with a molecular weight of approximately 441.9 g/mol.

Structural Formula

The structural representation of this compound can be summarized as follows:

Medical Adhesives

Cyanoacrylates, including this compound, are widely used in surgical applications due to their rapid curing properties and strong adhesion to biological tissues. A systematic review highlighted their effectiveness as tissue adhesives, noting that they can reduce surgical time and improve patient outcomes compared to traditional sutures .

Case Study: Surgical Applications

In a clinical setting, cyanoacrylate adhesives have been utilized for skin closure in various surgical procedures. A randomized controlled trial indicated that patients treated with cyanoacrylate adhesives experienced lower rates of infection and scarring compared to those treated with sutures .

Drug Delivery Systems

The unique chemical structure of this compound allows it to be explored as a potential carrier for drug delivery systems. Its ability to form stable films can be advantageous for controlled release formulations in pharmaceuticals.

Research Findings

Studies have shown that modifying cyanoacrylate compounds can enhance their biocompatibility and drug-loading capacity, making them suitable for targeted therapy applications .

Anticancer Activity

Recent investigations into the anticancer properties of cyanoacrylate derivatives have revealed promising results. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Adhesive Technologies

Beyond medical applications, this compound is also relevant in industrial adhesive technologies. Its rapid curing time and strong bonding capabilities make it suitable for various materials, including plastics, metals, and ceramics.

Comparative Analysis of Adhesive Strengths

| Adhesive Type | Bonding Strength (MPa) | Curing Time (Seconds) |

|---|---|---|

| Cyanoacrylate | 20 | 10 |

| Epoxy | 25 | 300 |

| Polyurethane | 15 | 180 |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate involves its interaction with specific molecular targets. The cyanoacrylate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. Additionally, the chlorophenyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Impact on Reaction Yields

Crystallographic and Conformational Differences

- Syn-periplanar Conformation: Observed in Ethyl (E)-3-(4-methoxyphenyl)-2-cyanoacrylate (C4–C8–C9–C10 torsion angle: 3.2°), promoting planar geometry for π-π stacking .

- Non-planar Systems: Ethyl (Z)-3-(4-chlorophenyl)-2-cyanoacrylates exhibit distorted conformations due to steric clashes between substituents, reducing crystallinity .

- Hydrogen Bonding: The 3-chlorophenylamino group in the target compound may form intermolecular N–H···O bonds, absent in analogs like Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, which instead exhibits O–H···O interactions .

Table 2: Crystallographic Parameters

Biological Activity

Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate is a synthetic compound with potential therapeutic applications due to its biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C22H20ClN3O5

- Molecular Weight : 441.9 g/mol

- CAS Number : 899943-87-4

This compound features a cyanoacrylate moiety, which is known for its reactivity and potential in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between various substituted anilines and ethyl cyanoacetate derivatives. The yield and purity of synthesized compounds are critical for evaluating their biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown promising results in inhibiting prostate cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action includes:

- Inhibition of Cell Proliferation : The compound may disrupt the signaling pathways that promote cancer cell growth.

- Induction of Apoptosis : It potentially activates intrinsic apoptotic pathways leading to programmed cell death.

- Anti-inflammatory Effects : The presence of chlorophenyl groups may contribute to anti-inflammatory properties, further supporting its anticancer effects .

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits prostate cancer cells | |

| Apoptosis Induction | Promotes programmed cell death | |

| Anti-inflammatory | Reduces inflammation |

Case Studies

- Prostate Cancer Study : A study conducted on a series of similar compounds demonstrated that those with a cyanoacrylate moiety exhibited significant cytotoxicity against prostate cancer cell lines, suggesting that this compound could be a lead candidate for further development in cancer therapy .

- Inflammation Model : In animal models, compounds structurally related to this compound showed reduced markers of inflammation, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.